

## Cross-validation of Oritavancin susceptibility using vancomycin as a surrogate

Author: BenchChem Technical Support Team. Date: December 2025



# Vancomycin as a Surrogate for Oritavancin Susceptibility: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

**Oritavancin**, a long-acting lipoglycopeptide antibiotic, demonstrates potent activity against a broad spectrum of Gram-positive bacteria. However, the widespread availability of commercial **oritavancin** susceptibility testing devices can be limited. This guide provides a comprehensive comparison of using the more readily available vancomycin susceptibility results as a surrogate to predict **oritavancin** susceptibility, supported by experimental data and detailed protocols.

## Data Presentation: Surrogate Accuracy and MIC Comparisons

Numerous large-scale surveillance studies have validated the use of vancomycin as a reliable surrogate for predicting **oritavancin** susceptibility in specific Gram-positive pathogens. Vancomycin susceptibility has demonstrated a high degree of accuracy in predicting **oritavancin** susceptibility, ranging from 98.1% to 100.0% for indicated species[1].

A study analyzing 26,993 recent Gram-positive isolates from U.S. and European hospitals found that vancomycin susceptibility was highly predictive of **oritavancin** susceptibility[1]. The overall accuracy of using vancomycin as a surrogate for **oritavancin** susceptibility across more than 30,000 pathogens has been reported to be between 99.86% and 99.94%[2][3].



Below is a summary of the minimum inhibitory concentration (MIC) data and the predictive accuracy of vancomycin for **oritavancin** susceptibility.

Table 1: Comparative MIC90 Values for **Oritavancin** and Vancomycin Against Various Gram-Positive Pathogens

| Organism Group                          | Vancomycin MIC90<br>(µg/mL) | Oritavancin MIC90 (µg/mL) |
|-----------------------------------------|-----------------------------|---------------------------|
| Staphylococcus aureus                   | 1                           | 0.06                      |
| Coagulase-negative staphylococci (CoNS) | 2                           | 0.06                      |
| Beta-hemolytic streptococci (BHS)       | 0.5                         | 0.12                      |
| Viridans group streptococci<br>(VGS)    | 1                           | 0.06                      |
| Enterococci (ENT)                       | >16                         | 0.06                      |

Data sourced from a study of 26,993 Gram-positive organisms[1].

Table 2: Predictive Accuracy of Vancomycin Susceptibility for Oritavancin Susceptibility

| Pathogen Species                   | Predictive Accuracy of Vancomycin Surrogate |
|------------------------------------|---------------------------------------------|
| Staphylococcus aureus              | >99.9%                                      |
| Beta-hemolytic streptococci        | 98.7% - 99.32%                              |
| Streptococcus anginosus group      | 100.0%                                      |
| Vancomycin-susceptible E. faecalis | 100.0%                                      |
| Overall (indicated species)        | 99.86% - 99.94%                             |

Data compiled from studies on over 30,000 isolates[2][3].



It is crucial to note that while vancomycin is an excellent predictor of **oritavancin** susceptibility, it is a poor predictor of **oritavancin** resistance in vancomycin-nonsusceptible enterococci. A significant percentage (93.3%) of vancomycin-nonsusceptible enterococci have been found to have **oritavancin** MIC values of  $\leq 0.12 \,\mu\text{g/ml}[1]$ .

### **Experimental Protocols**

The gold standard for determining the susceptibility of bacteria to antimicrobial agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI)[4][5].

### Reference Broth Microdilution Method for Oritavancin Susceptibility Testing

- Bacterial Isolate Preparation:
  - Subculture the bacterial isolate on a non-selective agar medium (e.g., blood agar or tryptic soy agar) to obtain a pure culture.
  - From an overnight culture, suspend well-isolated colonies in a saline solution.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Inoculum Preparation:
  - Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, supplement the broth with 2.5% to 5.0% lysed horse blood[4].
- Microdilution Plate Preparation:
  - Use validated broth microdilution panels containing serial twofold dilutions of oritavancin.
     The concentration range typically spans from 0.001 to 16 μg/ml[6][7].
  - Crucially, for oritavancin testing, the broth medium must be supplemented with 0.002% polysorbate-80 to prevent drug binding to plastics, which can compromise the test's accuracy[3].



- Inoculation and Incubation:
  - Inoculate each well of the microdilution plate with the prepared bacterial inoculum.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air[7].
- Result Interpretation:
  - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
  - Compare the resulting MIC to the established breakpoints from regulatory bodies like the U.S. Food and Drug Administration (FDA) to determine if the isolate is susceptible, intermediate, or resistant[3][8].

#### Vancomycin Susceptibility Testing as a Surrogate

The protocol for vancomycin susceptibility testing by broth microdilution is similar to that of **oritavancin**, with the key difference being the use of vancomycin in the microdilution panels and the absence of the requirement for polysorbate-80 supplementation.

### Visualizing the Workflow

The following diagrams illustrate the experimental workflow for susceptibility testing and the logical relationship of using vancomycin as a surrogate for **oritavancin**.



Click to download full resolution via product page



Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.



Click to download full resolution via product page

Caption: Logical pathway for using vancomycin as a surrogate for **oritavancin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Use of in vitro vancomycin testing results to predict susceptibility to oritavancin, a new long-acting lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Results from Oritavancin Resistance Surveillance Programs (2011 to 2014): Clarification for Using Vancomycin as a Surrogate To Infer Oritavancin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Use of In Vitro Vancomycin Testing Results To Predict Susceptibility to Oritavancin, a New Long-Acting Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. ComASP® Oritavancin Antimicrobial resistance management EWC Diagnostics [ewcdiagnostics.com]
- 7. liofilchem.net [liofilchem.net]
- 8. fda.gov [fda.gov]
- To cite this document: BenchChem. [Cross-validation of Oritavancin susceptibility using vancomycin as a surrogate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663774#cross-validation-of-oritavancin-susceptibility-using-vancomycin-as-a-surrogate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com